molecular formula C10H7ClO2 B2939164 4-chloro-6-methyl-2H-chromen-2-one CAS No. 51069-75-1

4-chloro-6-methyl-2H-chromen-2-one

Cat. No.: B2939164
CAS No.: 51069-75-1
M. Wt: 194.61
InChI Key: GTUCZSVDWDNQHV-UHFFFAOYSA-N
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Description

4-chloro-6-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For instance, the reaction of 4-methyl-2H-chromen-2-one with chlorinating agents under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Pechmann condensation reaction to ensure high yield and purity. The use of homogeneous catalysts like concentrated sulfuric acid or trifluoroacetic acid, as well as heterogeneous catalysts such as zeolites, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or amines can be used under mild conditions to replace the chlorine atom.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Scientific Research Applications

4-chloro-6-methyl-2H-chromen-2-one has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

4-chloro-6-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUCZSVDWDNQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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